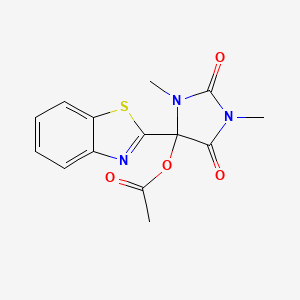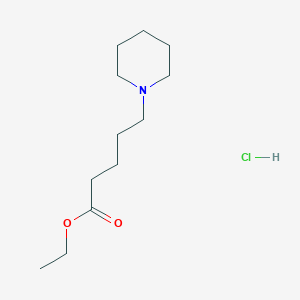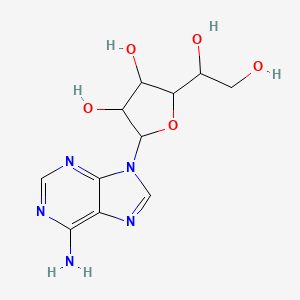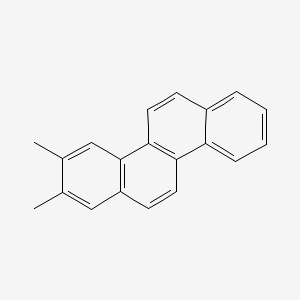
9-(beta-D-glucofuranosyl)adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a beta-D-glucofuranose via a beta-N(9)-glycosidic bond. This compound is a derivative of adenine, a fundamental component of nucleic acids, and plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected form of beta-D-glucofuranose. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine, followed by deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification by chromatography and crystallization to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adenine moiety.
Substitution: Nucleophilic substitution reactions can occur at the adenine base, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce amino-substituted adenine compounds .
Applications De Recherche Scientifique
9-(beta-D-glucofuranosyl)adenine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes such as DNA polymerase and ribonucleotide reductase, disrupting the normal function of these enzymes and leading to the inhibition of nucleic acid synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-beta-D-xylofuranosyladenine: Another nucleoside analog with a similar structure but different sugar moiety.
Vidarabine (9-beta-D-arabinofuranosyladenine): An antiviral drug with a similar adenine base but different sugar component.
Adenosine: A naturally occurring nucleoside with a ribose sugar instead of beta-D-glucofuranose.
Uniqueness
9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can influence its biochemical properties and interactions with enzymes. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
10279-87-5 |
|---|---|
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
Clé InChI |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
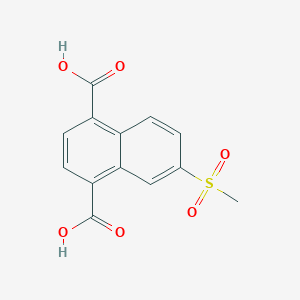
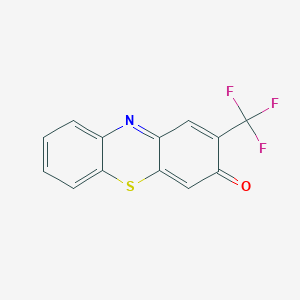
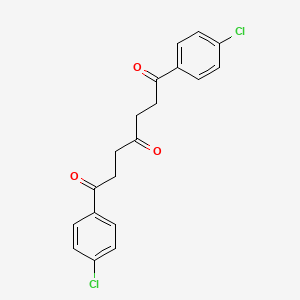

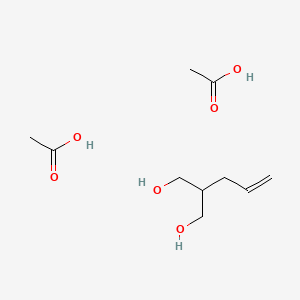
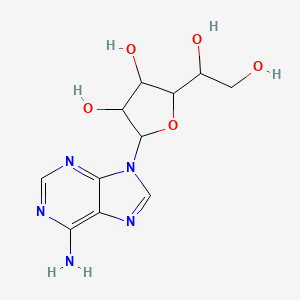
![2-[(2,4-Dinitrophenyl)methylidene]-2,3-dihydro[1,3]thiazolo[4,5-b]quinoline](/img/structure/B14513725.png)
